(R)-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone
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Overview
Description
®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone is a complex organic compound known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a dihydroxypropoxyphenyl moiety. It has been studied for its potential as a selective inhibitor of p38 MAP kinase, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the fluorophenyl group, and attachment of the dihydroxypropoxyphenyl moiety. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its interactions with enzymes and proteins. Its ability to selectively inhibit p38 MAP kinase makes it a valuable tool for studying cellular signaling pathways and disease mechanisms .
Medicine
In medicine, ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone is being investigated for its therapeutic potential.
Industry
In the industrial sector, this compound may be used in the development of new pharmaceuticals and chemical products. Its unique properties and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone involves its interaction with p38 MAP kinase. The compound binds to the ATP binding pocket of the kinase, inhibiting its activity. This inhibition disrupts the signaling pathways mediated by p38 MAP kinase, leading to reduced inflammation and other therapeutic effects . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and modulation of cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Indazole compounds share structural similarities with pyrazole derivatives and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Amino-Pyrazoles: Amino-pyrazoles are another class of compounds with a pyrazole ring and amino group, known for their therapeutic potential in treating various diseases.
Uniqueness
®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone stands out due to its selective inhibition of p38 MAP kinase, which is not commonly observed in other similar compounds. This selectivity makes it a promising candidate for targeted therapies with potentially fewer side effects .
Properties
Molecular Formula |
C19H18FN3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-[(2R)-2,3-dihydroxypropoxy]phenyl]methanone |
InChI |
InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2/t15-/m1/s1 |
InChI Key |
IJDQETGUEUJVTB-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC[C@@H](CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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